molecular formula C13H12ClNO3 B1348935 Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate CAS No. 77156-85-5

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

Cat. No. B1348935
CAS RN: 77156-85-5
M. Wt: 265.69 g/mol
InChI Key: IXMRUGGFGJIANG-UHFFFAOYSA-N
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Scientific Research Applications

Conversion and Synthesis ProcessesEthyl 4-chloro-7-methoxyquinoline-3-carboxylate, although not directly studied, is related to other ethyl quinoline derivatives that have been

Scientific Research Applications of Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

Synthesis and Conversion

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate, while not explicitly studied, is related to compounds such as Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate, which can undergo conversion processes in various solvents, affecting the ratio of products in the mixture. This conversion is significant in the synthesis of quinoline derivatives (Guo Hui, 1991). Moreover, prolonged treatment of similar compounds with phosphorus oxychloride can lead to chloro derivatives and side products due to the loss of N-alkyl groups (I. Ukrainets et al., 2009).

Chemical Properties and Reactions

The synthesis of 4-Chloro-8-methoxyquinoline demonstrates the process of condensation, cyclization, hydrolysis, and chlorination, which might be relevant for ethyl 4-chloro-7-methoxyquinoline-3-carboxylate synthesis (Jiang Jia-mei, 2010). The reaction of similar ethyl quinoline carboxylates with thiophosgene and barium carbonate shows the possibility of ring scission and formation of other heterocyclic systems, highlighting their versatile reactivity (R. Hull et al., 1975).

Biological Activity

Compounds like Ethyl 8-hydroxy-4-methoxyquinoline-2-carboxylate, isolated from the mycelia of Hericium erinaceum, have shown significant inhibition on the production of NO in LPS-activated microglia, indicating potential biological activity (Chwan-Fwu Lin et al., 2018). This suggests that ethyl 4-chloro-7-methoxyquinoline-3-carboxylate may also possess similar biological properties.

Future Directions

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate has gained significant attention in scientific research due to its potential applications in various fields1. However, specific future directions are not mentioned in the available resources.


Please note that the information provided is based on the available resources and may not be fully comprehensive.


properties

IUPAC Name

ethyl 4-chloro-7-methoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-3-18-13(16)10-7-15-11-6-8(17-2)4-5-9(11)12(10)14/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMRUGGFGJIANG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352551
Record name ethyl 4-chloro-7-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

CAS RN

77156-85-5
Record name ethyl 4-chloro-7-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phosphorus oxychloride (88 ml) was added to ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (58 g, 235 mmol) and the mixture was heated at reflux for 45 minutes under anhydrous conditions. Upon cooling to ambient temperature, phosphorus oxychloride was evaporated and the solid residue was added in portions to a mixture of ammonia (150 ml) and ice (200 g). External cooling as well as further addition of ammonia to maintain the pH around 8 was needed during this hydrolysis step. The aqueous phase was extracted with dichloromethane and the organic phase was washed with water and brine, dried (MgSO4) and concentrated to about 300 ml. Pentane (400 ml) was added and the precipitate formed collected by filtration. Drying under vacuum gave 4-chloro-3-ethoxycarbonyl-7-methoxyquinoline (45.5 g, 73%).
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Synthesis routes and methods II

Procedure details

7-Methoxy-4-hydroxy-3-ethoxycarbonylquinoline (Step A, 21 g, 0.08 mol) and POCl3 (100 mL) were mixed together and the mixture was heated at reflux for 6 h. The excess POCl3 was removed under vacuum. The solid residue was suspended in ice-cold 1N NaOH and the mixture was stirred for 15 min. The solid was filtered off, washed several times with water and then by a minimum amount of MeOH to give 7-methoxy-4-chloro-3-ethoxycarbonylquinoline as an off-white solid.
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Synthesis routes and methods III

Procedure details

According to Scheme A, ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (VIII) is obtained in four steps from commercially available synthetically accessible m-anisidine (II). m-Anisidine is combined with diethyl ethoxymethylenemalonate at temperatures ranging from 100° C. to about 125° C., preferably 125° C. for a period of 1 to 5 h, preferably about 3 h to provide diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate. Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (III) is obtained by heating Dowtherm™ at a temperature of 257° C. and diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate for a period of 15 minutes to 2 h. Compound (IV) ethyl 7-methoxyquinoline-3-carboxylate is commercially available or synthetically accessible from ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (III) in two steps. Chlorination of compound (III) under conditions known to one skilled in the art, for example, but not limited to, oxalyl chloride, thionyl chloride, or phosphorus oxychloride, with or without a catalytic amount of DMF, in the presence or absence of a solvent such as DCM or CHCl3, at temperatures ranging from 50° C. to about 70° C., for a period ranging from 2 to 4 h, preferably 2.5 h, provides ethyl 4-chloro-7-methoxyquinoline-3-carboxylate. Subsequent reduction of ethyl 4-chloro-7-methoxyquinoline-3-carboxylate, employing Pd/C under hydrogenation conditions, in a solvent such as MeOH or EtOH, in the presence or absence of an acid such as acetic or formic acid, provides ethyl 7-methoxyquinoline-3-carboxylate (IV). Commercially available or synthetically accessible ethyl 7-methoxyquinoline-3-carboxylate (IV) is reacted under demethylation conditions, for example, HBr in H2O or HOAc, at temperatures ranging from 80° C. to about 110° C., preferably 105° C. for a period of 0.5 h to 24 h, preferably about 2 h, to provide 7-hydroxyquinoline-3-carboxylic acid. Ethyl 7-hydroxyquinoline-3-carboxylate (V), where R3 is H, is obtained by esterification of 7-hydroxyquinoline-3-carboxylic acid, employing methods known to one skilled in the art, for example, but not limited to, reaction of 7-hydroxyquinoline-3-carboxylic acid with an acid such as H2SO4, and the like, in a solvent such as EtOH, at temperatures ranging from 60° C. to about 80° C., preferably 75° C. for a period of about 12 to 24 h, preferably 20 h.
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Synthesis routes and methods IV

Procedure details

The intermediate from step A (890 mg, mmol) was suspended in POCl3 (5 mL) and refluxed for 1 hour. The reaction was cooled to room temperature and poured into an erlenmeyer flask containing ice and 5 N NaOH (30 mL). The resulting mixture was extracted with ethyl acetate (3×). The organic layer was washed with saturated NaHCO3, saturated NaCl solution dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The residue was purified by flash chromatography using 30% ethyl acetate-hexanes to afford the product as a white solid. 1H NMR (500 MHz, CDCl3): 9.19 (s, 1H), 8.33 (s, J=9.2 Hz, 1H), 7.46 (d, J=2.5 Hz, 1H), 7.36 (dd, J=2.5, 9.1 Hz, 1H), 4.53 (q, J=7.1 Hz, 2H), 4.01 (s, 3H), 1.5 (t, J=7.4 Hz, 3H). LC-MS: 3.22 min; (M+H)=266.1.
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890 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate
Reactant of Route 2
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Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate
Reactant of Route 3
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Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate
Reactant of Route 4
Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate
Reactant of Route 5
Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate
Reactant of Route 6
Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

Citations

For This Compound
4
Citations
J CijiangáHe - RSC advances, 2022 - pubs.rsc.org
… To achieve the synthesis of BT173-C, we started our optimization for the borylation reaction using ethyl 4-chloro-7-methoxyquinoline-3-carboxylate 5a and B 2 (pin) 2 as a model …
Number of citations: 4 pubs.rsc.org
J Karolak-Wojciechowska, J Lange, W Książek… - Il Farmaco, 1998 - Elsevier
A series of 6- and 7-substituted-2-arylpyrazolo[4,3-c]quinolin-3-ones was synthesized and tested in vitro for binding with the benzodiazepine receptor in competition with [ 3 H]…
Number of citations: 7 www.sciencedirect.com
DE Knutson, R Kodali, B Divović… - Journal of medicinal …, 2018 - ACS Publications
… A mixture of ethyl-4-chloro-7-methoxyquinoline-3-carboxylate 7e (4 g, 15.1 mmol), 4-methoxyphenylhydrazine hydrochloride 4d (3.15 g, 18.1 mmol), triethylamine (3.66g, 36.1 mmol), …
Number of citations: 51 pubs.acs.org
DE Knutson - 2020 - The University of Wisconsin …
Number of citations: 0

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